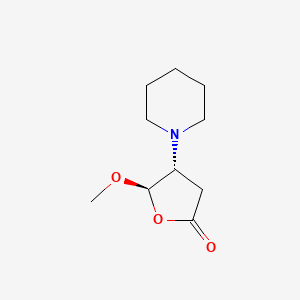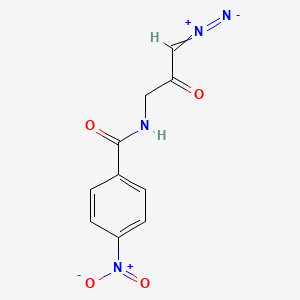
(5-Methyl-2H-tetrazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-2H-tetrazol-2-yl)methanol is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. This compound is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a hydroxymethyl group attached to the ring. Tetrazoles are of significant interest due to their applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol typically involves the reaction of 5-methyl-2H-tetrazole with formaldehyde under basic conditions. One common method is to dissolve 5-methyl-2H-tetrazole in a solvent such as methanol, followed by the addition of formaldehyde and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields and purity while minimizing environmental impact .
化学反応の分析
Types of Reactions
(5-Methyl-2H-tetrazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methyl-2H-tetrazole-2-carboxylic acid.
Reduction: Formation of 5-methyl-2H-tetrazole-2-ylmethanamine.
Substitution: Formation of various substituted tetrazole derivatives depending on the reagents used.
科学的研究の応用
(5-Methyl-2H-tetrazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of (5-Methyl-2H-tetrazol-2-yl)methanol involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific enzymes and receptors. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
5-Methyl-2H-tetrazole: Lacks the hydroxymethyl group but shares the tetrazole ring structure.
2H-Tetrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
5-Phenyltetrazole: Contains a phenyl group attached to the tetrazole ring
Uniqueness
(5-Methyl-2H-tetrazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and enhances the compound’s solubility and interaction with biological targets .
特性
CAS番号 |
86979-32-0 |
|---|---|
分子式 |
C3H6N4O |
分子量 |
114.11 g/mol |
IUPAC名 |
(5-methyltetrazol-2-yl)methanol |
InChI |
InChI=1S/C3H6N4O/c1-3-4-6-7(2-8)5-3/h8H,2H2,1H3 |
InChIキー |
VLJMTJLJIMIDNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
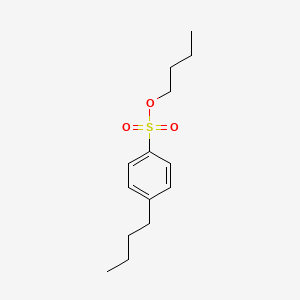
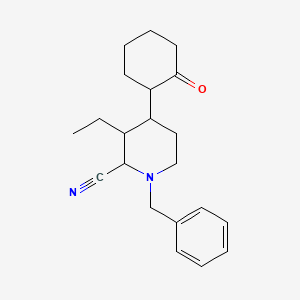
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)

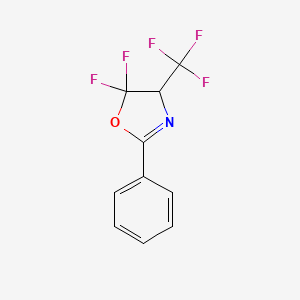
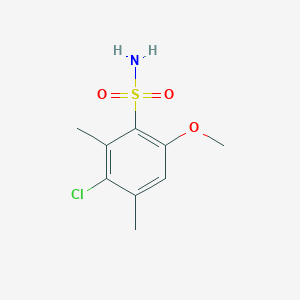
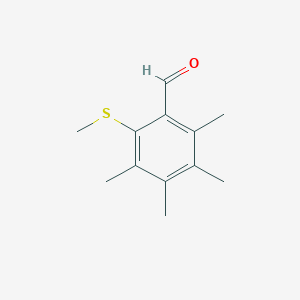
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)
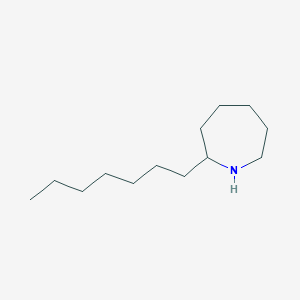
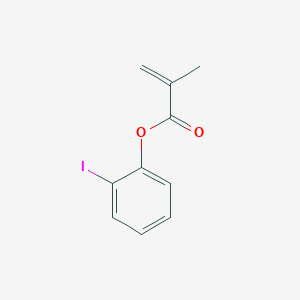
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
